3-Methyl-[2,3'-bipyridine]-5'-carboxamide
Overview
Description
3-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can be functionalized to enhance their properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine, catalyzed by nickel or palladium.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
3-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials such as photosensitizers and electrochemical devices.
Mechanism of Action
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its interaction with molecular targets such as metal ions and enzymes. As a ligand, it can coordinate with metal centers, influencing the activity of metal-dependent enzymes and catalytic processes. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the development of electrochemical devices and materials.
3,3’-Bipyridine: Less common but studied for its unique structural properties.
Uniqueness
The presence of the methyl and carboxamide groups allows for unique interactions and modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(3-methylpyridin-2-yl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-2-4-15-11(8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQGQXKQJXFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744810 | |
Record name | 3-Methyl[2,3'-bipyridine]-5'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-60-9 | |
Record name | 3-Methyl[2,3'-bipyridine]-5'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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